3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide
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Overview
Description
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and a chlorobenzamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized by reacting catechol with formaldehyde under acidic conditions to form piperonal, which is then further reacted to form the benzodioxole structure.
Amination and Chlorination: The benzodioxole intermediate is then subjected to amination and chlorination reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine or alcohol forms.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide has several applications in scientific research:
Medicine: Explored for its anticancer properties, particularly in the inhibition of specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom.
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This compound’s specific substitution pattern can lead to distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H11ClN2O3 |
---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-3-1-8(5-11(10)16)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18) |
InChI Key |
MNSSAOYXTCWKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)N |
Origin of Product |
United States |
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